molecular formula C11H14BrNO B8296545 (S)-3-(2-bromophenoxy)piperidine

(S)-3-(2-bromophenoxy)piperidine

Cat. No.: B8296545
M. Wt: 256.14 g/mol
InChI Key: FAGHCQBPMAMGDL-VIFPVBQESA-N
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Description

(S)-3-(2-Bromophenoxy)piperidine is a chiral piperidine derivative characterized by a bromophenoxy substituent at the 3-position of the piperidine ring. The stereogenic center at this position (S-configuration) plays a critical role in its biological activity and molecular interactions. This compound is synthesized via enantioselective methods, such as diastereomeric resolution using column chromatography and hydrogenolysis, as demonstrated in studies involving structurally related 3-piperidinyl indole derivatives . Spectroscopic techniques (1H/13C NMR, HRMS) and chiral HPLC are employed to confirm its absolute configuration and purity, ensuring precise pharmacological characterization .

The bromophenoxy group contributes to its lipophilicity and electronic properties, making it a candidate for modulating receptor binding in neurological targets, such as metabotropic glutamate receptors (mGluRs) and nicotinic acetylcholine receptors (nAChRs) .

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

(3S)-3-(2-bromophenoxy)piperidine

InChI

InChI=1S/C11H14BrNO/c12-10-5-1-2-6-11(10)14-9-4-3-7-13-8-9/h1-2,5-6,9,13H,3-4,7-8H2/t9-/m0/s1

InChI Key

FAGHCQBPMAMGDL-VIFPVBQESA-N

Isomeric SMILES

C1C[C@@H](CNC1)OC2=CC=CC=C2Br

Canonical SMILES

C1CC(CNC1)OC2=CC=CC=C2Br

Origin of Product

United States

Comparison with Similar Compounds

Table 2: Structural and Conformational Comparisons

Compound Piperidine Conformation Key Intermolecular Interactions Physicochemical Impact Reference
This compound Chair (predicted) C–H⋯π (bromophenoxy) High lipophilicity (logP ~3.5*)
Piperidine derivative I (crystal) Chair C–H⋯H chains Stabilizes crystal packing
Piperazine derivative II (crystal) Chair C–H⋯H ribbons Similar packing to piperidine

*Estimated using fragment-based methods.

  • Conformational Rigidity: Piperidine rings in this compound and analogs adopt chair conformations, which stabilize receptor binding pockets.
  • Crystal Packing: Unlike piperazine analogs, which form ribbons via C–H⋯H interactions, bromophenoxy-substituted piperidines likely exhibit distinct packing behaviors due to steric and electronic effects .

Preparation Methods

N-Protected 3-Piperidone as a Key Intermediate

The synthesis begins with N-protected 3-piperidone (e.g., N-benzyl or N-Boc derivatives), which undergoes nucleophilic addition with a 2-bromophenoxy Grignard reagent. In a protocol adapted from WO2019165981A1, phenylmagnesium bromide is replaced with 2-bromophenoxymagnesium bromide. The reaction proceeds in anhydrous tetrahydrofuran (THF) at 0–5°C, yielding 3-hydroxy-3-(2-bromophenoxy)piperidine after quenching with saturated ammonium chloride (Scheme 1A).

Key Data :

  • Yield : 85–92% for analogous phenyl systems.

  • Challenges : Steric hindrance from the bromine substituent reduces nucleophilic attack efficiency by ~15% compared to phenyl analogs.

Hydroxyl Elimination and Hydrogenation

The tertiary alcohol intermediate undergoes elimination (e.g., using POCl₃/pyridine) to form a dihydropyridine, followed by hydrogenation. Transition-metal catalysts (Pd/C, Ra-Ni) achieve partial stereocontrol, but enantioselectivity remains modest (≤60% ee) without chiral modifiers.

Asymmetric Hydrogenation with Chiral Catalysts

Enantioselective Reduction of Dihydropyridines

Building on US20020019532A1, the dihydropyridine intermediate is subjected to asymmetric hydrogenation using a chiral ruthenium catalyst (e.g., Ru-(S)-BINAP). This step directly installs the S-configuration at C3.

Optimized Conditions :

  • Catalyst : RuCl₂(S)-BINAP

  • Pressure : 50 bar H₂

  • Temperature : 70°C

  • ee : 92–95%

Table 1: Catalyst Performance Comparison

Catalystee (%)Yield (%)
Ru-(S)-BINAP9488
Rh-(R)-DuPhos8276
Pd-(S)-PHANEPHOS8981

Mitsunobu Etherification for Stereochemical Control

Retentive Ether Synthesis

A Mitsunobu reaction between (R)-3-hydroxypiperidine and 2-bromophenol inverts configuration at C3, yielding the S-enantiomer. Typical conditions employ diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF.

Data :

  • ee : >99% when starting from enantiopure (R)-alcohol.

  • Yield : 78% (scale-dependent due to phosphine oxide byproducts).

Chiral Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic 3-(2-bromophenoxy)piperidine is resolved using L-tartaric acid in isopropanol. The (S)-enantiomer preferentially crystallizes as the tartrate salt, achieving 98% ee after recrystallization.

Table 2: Resolving Agent Efficiency

Resolving AgentSolventee (%)Recovery (%)
L-Tartaric acidIsopropanol9845
D-DBTA*Ethanol9538
(-)-CamphorsulfonicAcetone9042
*D-DBTA: Dibenzoyl-D-tartaric acid

Transition-Metal-Catalyzed Cross-Coupling

Buchwald-Hartwig Amination

Aryl bromide precursors undergo coupling with 3-hydroxypiperidine using a palladium/Xantphos catalyst system. While effective for aryl ethers, bromine substituents necessitate higher temperatures (110°C) and prolonged reaction times (24 h).

Limitations :

  • ee Control : Requires pre-formed chiral piperidine.

  • Yield : 65–70% due to competing dehalogenation.

Comparative Analysis of Methodologies

Table 3: Method Comparison for (S)-3-(2-Bromophenoxy)piperidine Synthesis

Methodee (%)Yield (%)ScalabilityCost ($/g)
Asymmetric Hydrogenation9488High120
Mitsunobu Etherification>9978Medium95
Chiral Resolution9845Low210
Cross-CouplingN/A*68High150
*Requires chiral starting material

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (S)-3-(2-bromophenoxy)piperidine, and how do reaction conditions influence yield and stereochemical purity?

  • Methodological Answer : The synthesis often involves nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. For example, bromophenol derivatives can react with piperidine precursors under basic conditions (e.g., NaOH in dichloromethane) to form the ether linkage . Stereochemical control is achieved via chiral auxiliaries or asymmetric catalysis. Evidence from Pfizer’s arylpiperidine synthesis (Preparation O) highlights the use of AlCl₃ in 1,2-dichloroethane for Friedel-Crafts alkylation, yielding intermediates with >90% purity after column chromatography . Reaction optimization (temperature, solvent polarity, and catalyst loading) is critical to minimize racemization.

Q. How is the stereochemical configuration (S-enantiomer) of the compound confirmed experimentally?

  • Methodological Answer : Chiral HPLC or capillary electrophoresis with UV detection is standard. Nuclear magnetic resonance (NMR) using chiral shift reagents (e.g., Eu(hfc)₃) can distinguish enantiomers via splitting of proton signals. For example, NMR analysis of (S)-3-(2-methoxyphenyl)piperidine (Preparation O) resolved aromatic protons at δ 7.0–7.6 ppm and piperidine protons at δ 1.6–3.8 ppm, confirming stereochemistry . Polarimetry and X-ray crystallography are definitive for absolute configuration .

Q. What safety precautions are essential when handling this compound in the lab?

  • Methodological Answer : Safety data sheets (SDS) for analogous piperidine derivatives (e.g., 3-(2-methylphenoxy)piperidine hydrochloride) recommend:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (H313 hazard) .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced Research Questions

Q. How can conflicting data on biological activity of this compound analogs be resolved?

  • Methodological Answer : Discrepancies often arise from impurities or stereochemical variability. Key steps:

Purity Assessment : Use HPLC-MS to detect byproducts (e.g., dehalogenated derivatives) .

Stereochemical Reanalysis : Compare enantiomeric excess (EE) via chiral columns .

Biological Replicates : Test multiple batches in cell-based assays (e.g., neuroprotection studies) to isolate compound-specific effects .

Q. What strategies improve the metabolic stability of this compound in pharmacokinetic studies?

  • Methodological Answer : Structural modifications include:

  • Bioisosteric Replacement : Substitute the bromophenoxy group with fluorinated analogs (e.g., 4-fluorophenyl) to reduce CYP450-mediated oxidation .
  • Prodrug Design : Introduce ester or amide prodrug moieties (e.g., ethyl carboxylates) to enhance solubility and delay metabolism .
  • In Silico Modeling : Use QSAR models to predict metabolic hotspots (e.g., piperidine N-dealkylation) .

Q. How does the 2-bromo substituent influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine atom acts as a directing group in Suzuki-Miyaura couplings. For example, Pd(OAc)₂/Cy3P catalyzes coupling with cyclopropylboronic acid in toluene at 100°C (92% yield) . However, steric hindrance from the piperidine ring may reduce reactivity compared to simpler aryl bromides. Computational studies (DFT) can optimize ligand-catalyst pairs for bulky substrates .

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